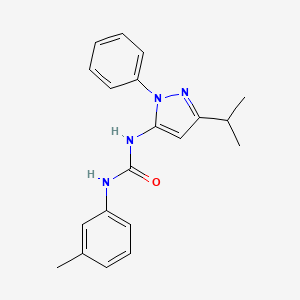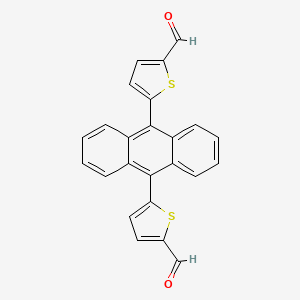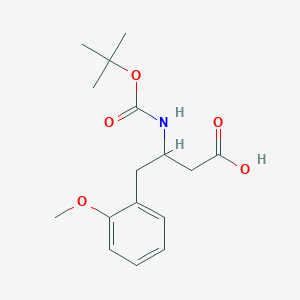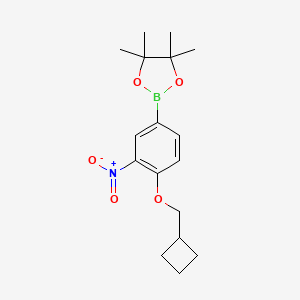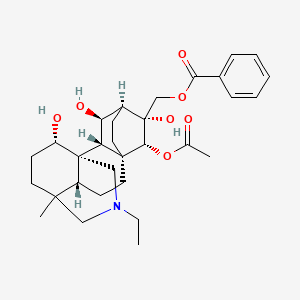![molecular formula C11H11N3O B15340835 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone oxime](/img/structure/B15340835.png)
1-[4-(1H-pyrazol-1-yl)phenyl]ethanone oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(1H-pyrazol-1-yl)phenyl]ethanone oxime is an organic compound with the molecular formula C11H11N3O and a molecular weight of 201.22 g/mol . This compound is characterized by the presence of a pyrazole ring attached to a phenyl group, which is further connected to an ethanone oxime moiety. It is commonly used in biochemical research, particularly in the field of proteomics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone oxime typically involves the reaction of 4-(1H-pyrazol-1-yl)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous ethanol solution at room temperature, leading to the formation of the oxime derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory preparation. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(1H-pyrazol-1-yl)phenyl]ethanone oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-(1H-pyrazol-1-yl)phenyl]ethanone oxime has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-methyl-1H-pyrazol-1-yl)phenyl ethanone oxime
- 1-(4-chloro-1H-pyrazol-1-yl)phenyl ethanone oxime
- 1-(4-nitro-1H-pyrazol-1-yl)phenyl ethanone oxime
Uniqueness
1-[4-(1H-pyrazol-1-yl)phenyl]ethanone oxime is unique due to its specific substitution pattern on the phenyl ring and the presence of the oxime functional group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C11H11N3O |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
(NZ)-N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C11H11N3O/c1-9(13-15)10-3-5-11(6-4-10)14-8-2-7-12-14/h2-8,15H,1H3/b13-9- |
InChI-Schlüssel |
ISBXZCCXVXTLMO-LCYFTJDESA-N |
Isomerische SMILES |
C/C(=N/O)/C1=CC=C(C=C1)N2C=CC=N2 |
Kanonische SMILES |
CC(=NO)C1=CC=C(C=C1)N2C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Propyl-piperazin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone](/img/structure/B15340753.png)
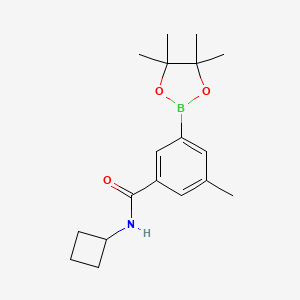
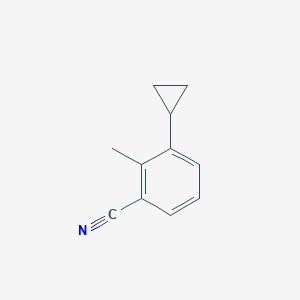
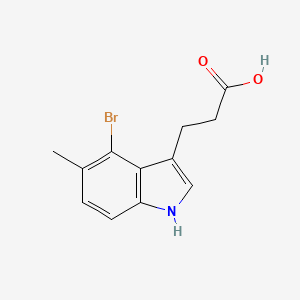
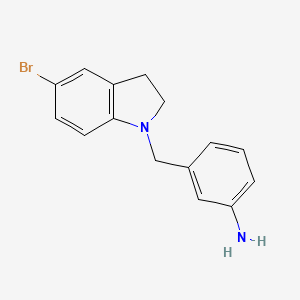
![2,5-Bis[3-(oxiran-2-ylmethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B15340788.png)
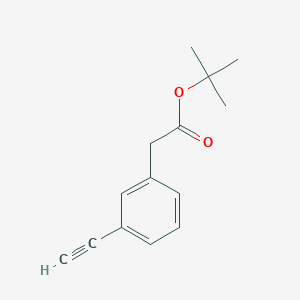
![1-[1-(3,5-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15340794.png)
